Methyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine
Description
Methyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine is a piperidine-derived compound featuring a 4-nitrobenzenesulfonyl group at the 1-position of the piperidine ring, a methylamine substituent via a methylene bridge, and a methyl group on the nitrogen atom. This structure combines sulfonamide, nitroaryl, and amine functionalities, making it a candidate for diverse pharmacological applications.
Properties
Molecular Formula |
C13H19N3O4S |
|---|---|
Molecular Weight |
313.37 g/mol |
IUPAC Name |
N-methyl-1-[1-(4-nitrophenyl)sulfonylpiperidin-4-yl]methanamine |
InChI |
InChI=1S/C13H19N3O4S/c1-14-10-11-6-8-15(9-7-11)21(19,20)13-4-2-12(3-5-13)16(17)18/h2-5,11,14H,6-10H2,1H3 |
InChI Key |
ZCLRUTQCFDXDRC-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine typically involves the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the nitrobenzenesulfonyl group: This step involves the sulfonylation of the piperidine ring using 4-nitrobenzenesulfonyl chloride under basic conditions.
Attachment of the methylamine group: The final step involves the reaction of the sulfonylated piperidine with methylamine under suitable conditions.
Chemical Reactions Analysis
Methyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine undergoes various chemical reactions, including:
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts, nucleophiles, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research on this compound includes its potential use in developing new pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors . This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Analogues
Table 1: Key Structural and Functional Comparisons
Structure-Activity Relationships (SAR)
- Nitro Group : Enhances electrophilicity and redox activity, critical for DNA damage (e.g., in nitroimidazole analogs ).
- Sulfonamide Group : Improves metabolic stability and binding affinity to hydrophobic pockets in enzymes (e.g., kinase targets ).
- Methylene Bridge : Increases conformational flexibility, allowing optimal positioning of the amine group for receptor interactions .
Biological Activity
Methyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine, with the molecular formula C13H19N3O4S and a molecular weight of 313.37 g/mol, has garnered attention in biological research due to its diverse reactivity and potential therapeutic applications. This compound features a piperidine ring and a nitrobenzenesulfonyl group, which contribute to its unique biological activity.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C13H19N3O4S |
| Molecular Weight | 313.37 g/mol |
| IUPAC Name | N-methyl-1-[1-(4-nitrophenyl)sulfonylpiperidin-4-yl]methanamine |
| InChI Key | ZCLRUTQCFDXDRC-UHFFFAOYSA-N |
| Canonical SMILES | CNCC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N+[O-] |
Research indicates that this compound acts primarily as an electrophile , interacting with nucleophilic sites on various biological targets, including enzymes and receptors. The presence of the nitrobenzenesulfonyl group enhances its reactivity, allowing it to inhibit specific enzymes and modulate receptor activities, which is critical for its therapeutic potential in pharmacology.
Enzyme Inhibition
The compound has shown significant promise in enzyme inhibition studies. For instance, it has been evaluated for its inhibitory effects on mycobacterial activity against Mycobacterium tuberculosis (H37Rv strain). In vitro assays have demonstrated that derivatives of nitrobenzenesulfonamide exhibit potent antituberculosis activity, with minimum inhibitory concentrations (MIC) ranging from 0.78 to >25 μg/mL, indicating substantial efficacy compared to standard drugs like ethambutol and rifampicin .
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay against RAW 264.7 macrophage cells revealed that compounds based on this scaffold exhibited low cytotoxicity with selectivity indices (SI) greater than 30, indicating a favorable therapeutic window. Compounds with SI values above 10 are considered non-toxic, making them suitable candidates for further drug development .
Comparative Analysis with Other Compounds
To better understand the unique properties of this compound, it can be compared with other piperidine derivatives:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(Aminomethyl)piperidine | Lacks nitrobenzenesulfonyl group | Different reactivity and applications |
| 1-(4-Nitrobenzenesulfonyl)piperidine | Lacks methylamine group | Varies in reactivity and biological effects |
| N-Methylpiperidine | Simple piperidine structure | No sulfonyl or nitro groups present |
The combination of functional groups in this compound provides specific chemical reactivity and biological properties that are not found in simpler derivatives.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
- Antimycobacterial Activity : A series of benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids were synthesized and tested for their ability to inhibit M. tuberculosis. The results indicated that these hybrids exhibited excellent anti-TB activity with low cytotoxicity, suggesting a promising avenue for drug development against tuberculosis .
- Calcium Channel Modulation : Other studies have explored the ability of similar compounds to block calcium channels, which is relevant for various pharmacological effects including antihistaminic and dopaminergic activities .
- Selectivity and Potency : The disubstituted nitrogen in the piperidine ring has been shown to play a crucial role in enhancing selectivity and potency against various biological targets, further supporting the utility of this compound class in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
